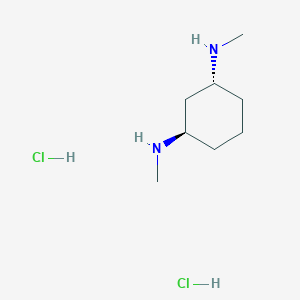
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with two methyl groups and two amine groups. This compound is often used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride typically involves the reaction of cyclohexane-1,3-diamine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and stringent quality control measures to produce the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amine derivatives, and substituted cyclohexane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it valuable in the study of metalloproteins and other biologically relevant systems.
Medicine
In medicine, (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a potential therapeutic agent in the treatment of certain diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. This interaction can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,3R)-N1,N3-dimethylcyclopentane-1,3-diamine dihydrochloride
- (1R,3R)-N1,N3-dimethylcyclobutane-1,3-diamine dihydrochloride
Uniqueness
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is unique due to its specific cyclohexane ring structure, which imparts distinct chemical properties compared to its cyclopentane and cyclobutane analogs. The larger ring size of cyclohexane allows for greater flexibility and stability in its chemical interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H20Cl2N2 |
|---|---|
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
(1R,3R)-1-N,3-N-dimethylcyclohexane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-4-3-5-8(6-7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8-;;/m1../s1 |
InChI-Schlüssel |
MOSYYFXUTWLBIU-RHJRFJOKSA-N |
Isomerische SMILES |
CN[C@@H]1CCC[C@H](C1)NC.Cl.Cl |
Kanonische SMILES |
CNC1CCCC(C1)NC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







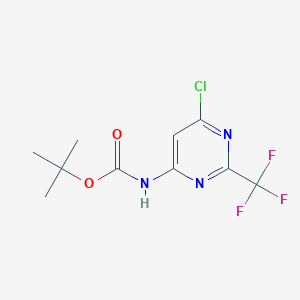
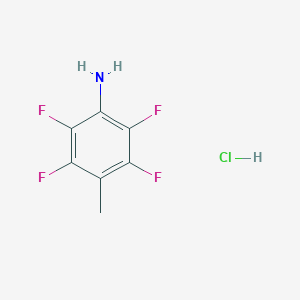


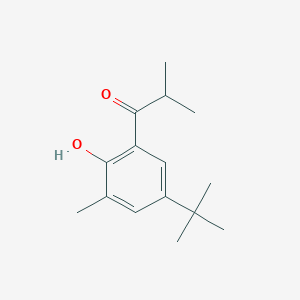
![(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13505781.png)
![Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate](/img/structure/B13505787.png)
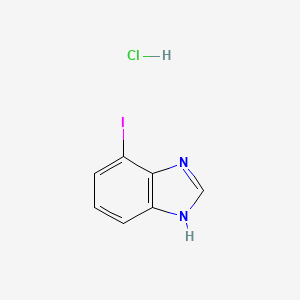
![tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate](/img/structure/B13505789.png)
